4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid
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Overview
Description
4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethyl-oxobutyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 2,2-dimethyl-4-oxobutyric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or other transition metals.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and activity at the molecular level are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 4-Cyano-3,5-difluorophenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is unique due to its specific substitution pattern and the presence of both difluorophenyl and dimethyl-oxobutyric acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-12(2,11(16)17)6-10(15)7-3-8(13)5-9(14)4-7/h3-5H,6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFCQQPSIVIJDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=CC(=C1)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645349 |
Source
|
Record name | 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-68-2 |
Source
|
Record name | 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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